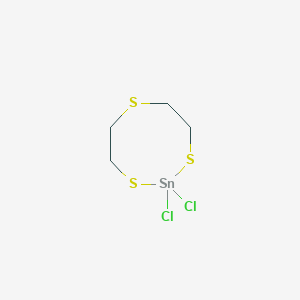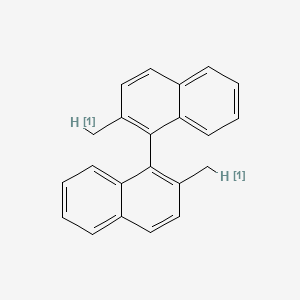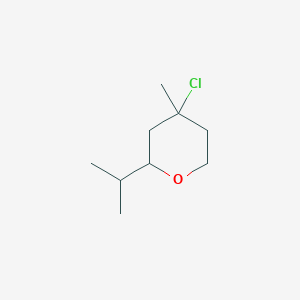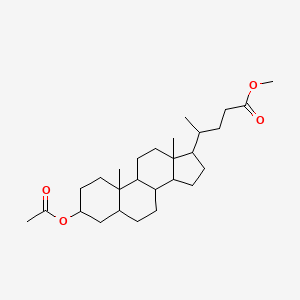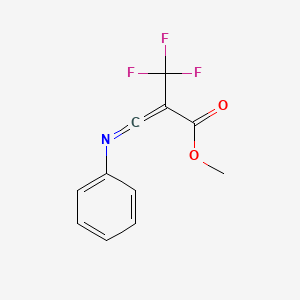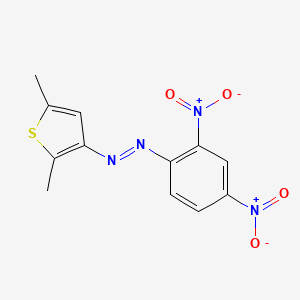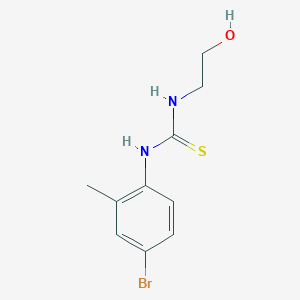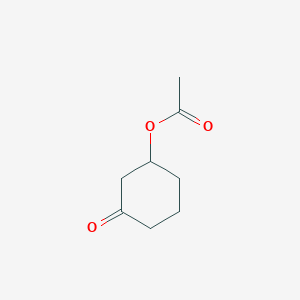
2,3-Diphenyl-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of two phenyl groups attached to the indene ring system, which is further hydroxylated at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1H-inden-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diphenyl-1H-indene with a suitable oxidizing agent to introduce the hydroxyl group at the 1-position. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or platinum complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the indene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 2,3-diphenyl-1H-inden-1-one.
Reduction: Formation of 2,3-diphenylindane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diphenyl-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2,3-Diphenyl-1H-inden-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-Indanol: Similar structure but lacks the phenyl groups.
2,3-Dihydro-1H-inden-1-one: Lacks the hydroxyl group.
3,3-Dimethyl-1-indanol: Contains methyl groups instead of phenyl groups.
Uniqueness: 2,3-Diphenyl-1H-inden-1-ol is unique due to the presence of both phenyl groups and the hydroxyl group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
53347-50-5 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,3-diphenyl-1H-inden-1-ol |
InChI |
InChI=1S/C21H16O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21-22H |
InChI Key |
DRUXNIJEGLUQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


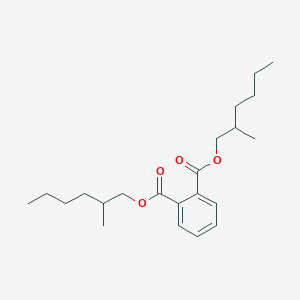
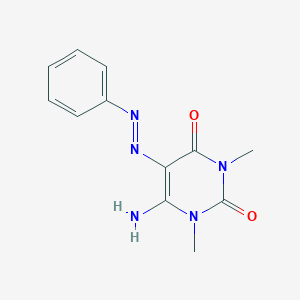
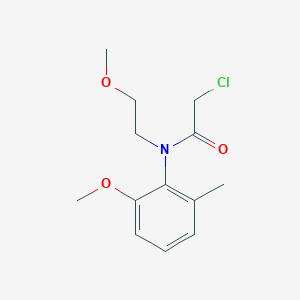
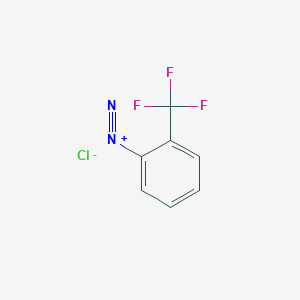
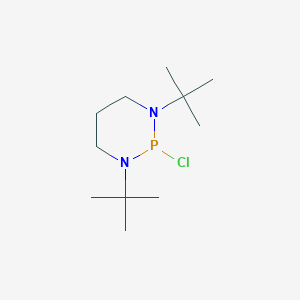
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
